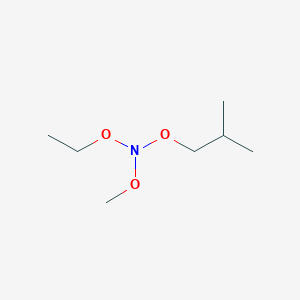
Ethoxy(methoxy)(2-methylpropoxy)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(methoxy)(2-methylpropoxy)amine is an organic compound that belongs to the class of amines It is characterized by the presence of ethoxy, methoxy, and 2-methylpropoxy groups attached to an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethoxy(methoxy)(2-methylpropoxy)amine can be achieved through a multi-step process involving the reaction of appropriate alcohols with amine precursors. One common method involves the reaction of 2-methylpropanol with methoxyethanol and ethoxyethanol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds through nucleophilic substitution and condensation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as acidic or basic catalysts can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethoxy(methoxy)(2-methylpropoxy)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace one or more of the alkoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amine derivatives with different alkoxy groups.
Applications De Recherche Scientifique
Ethoxy(methoxy)(2-methylpropoxy)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethoxy(methoxy)(2-methylpropoxy)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as drug development or biochemical research.
Comparaison Avec Des Composés Similaires
Ethoxy(methoxy)(2-methylpropoxy)amine can be compared with other similar compounds, such as:
Methoxyethoxyamine: Similar structure but lacks the 2-methylpropoxy group.
Ethoxypropoxyamine: Contains ethoxy and propoxy groups but lacks the methoxy group.
Methoxypropoxyamine: Contains methoxy and propoxy groups but lacks the ethoxy group.
Uniqueness: The presence of all three alkoxy groups (ethoxy, methoxy, and 2-methylpropoxy) in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in specific applications where a combination of these functional groups is desired.
Propriétés
Numéro CAS |
88470-37-5 |
|---|---|
Formule moléculaire |
C7H17NO3 |
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
1-[ethoxy(methoxy)amino]oxy-2-methylpropane |
InChI |
InChI=1S/C7H17NO3/c1-5-10-8(9-4)11-6-7(2)3/h7H,5-6H2,1-4H3 |
Clé InChI |
WTBSMEPWZYFQNC-UHFFFAOYSA-N |
SMILES canonique |
CCON(OC)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
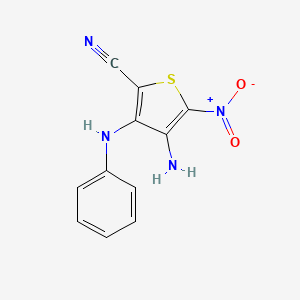
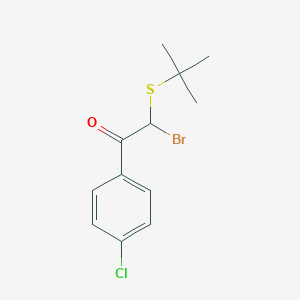
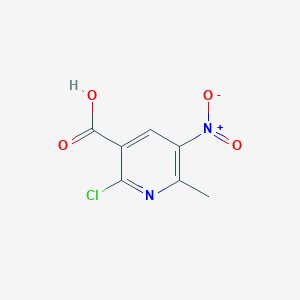

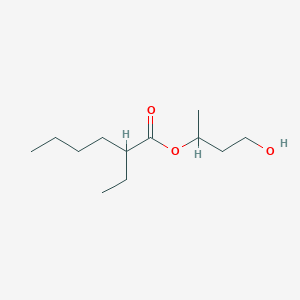

![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

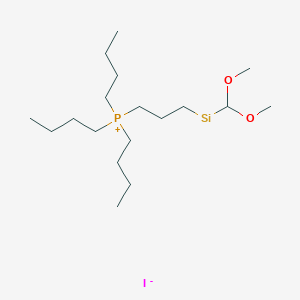
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
